molecular formula C15H12O3 B371083 (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid CAS No. 879008-22-7

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

Cat. No.: B371083
CAS No.: 879008-22-7
M. Wt: 240.25g/mol
InChI Key: GAXUWNPJYOWVDR-UVTDQMKNSA-N
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Description

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is an organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyphenyl group and a phenylacrylic acid moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid typically involves the condensation of 4-hydroxybenzaldehyde with phenylacetic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction. The reaction mixture is then acidified to precipitate the product, which is subsequently purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The hydroxy group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated phenylacrylic acid.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic acid: Similar structure but lacks the hydroxy group on the phenyl ring.

    Coumaric acid: Contains a hydroxy group but differs in the position of the double bond.

    Ferulic acid: Contains both a hydroxy and a methoxy group on the phenyl ring.

Uniqueness

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is unique due to the specific positioning of the hydroxy group and the double bond, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(Z)-3-(4-hydroxyphenyl)-2-phenylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10,16H,(H,17,18)/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXUWNPJYOWVDR-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6962-09-0
Record name 4-Hydroxy-alpha-phenylcinnamic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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